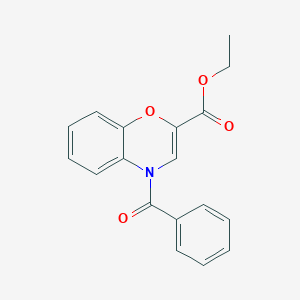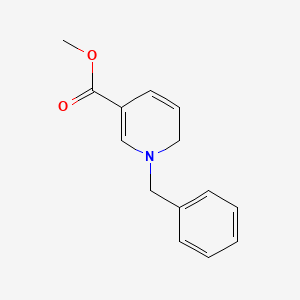![molecular formula C17H20O2S2 B14463696 2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) CAS No. 67610-65-5](/img/structure/B14463696.png)
2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) is an organic compound characterized by the presence of two ethan-1-ol groups connected through a diphenylmethylene disulfide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) typically involves the reaction of diphenylmethane with ethan-1-ol in the presence of a disulfide-forming reagent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired disulfide bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bridge, yielding thiol derivatives.
Substitution: The ethan-1-ol groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) exerts its effects involves the interaction of its disulfide bridge with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins and enzymes. This compound may also interact with cellular membranes and proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Disulfanediylbis(ethan-1-ol): Similar structure but lacks the diphenylmethylene group.
Diphenyl disulfide: Contains the disulfide bridge but lacks the ethan-1-ol groups.
Ethan-1-ol derivatives: Compounds with similar ethan-1-ol groups but different bridging structures.
Uniqueness
2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) is unique due to the combination of its diphenylmethylene disulfide bridge and ethan-1-ol groups
Propiedades
Número CAS |
67610-65-5 |
|---|---|
Fórmula molecular |
C17H20O2S2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
2-[2-hydroxyethylsulfanyl(diphenyl)methyl]sulfanylethanol |
InChI |
InChI=1S/C17H20O2S2/c18-11-13-20-17(21-14-12-19,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18-19H,11-14H2 |
Clave InChI |
OQZZONXGVXCSPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(SCCO)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


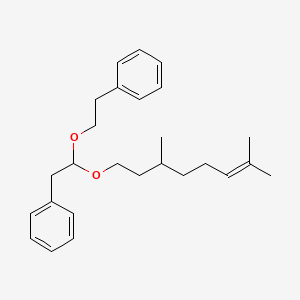
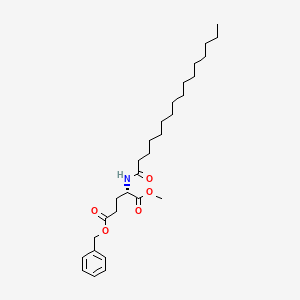
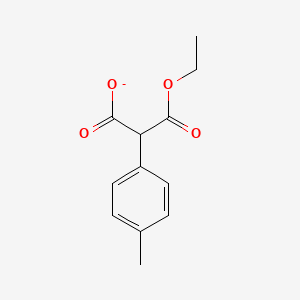
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)

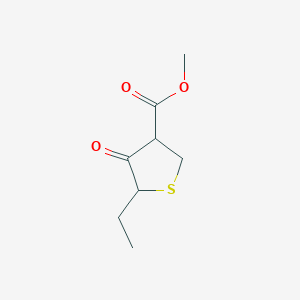
![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)
![Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride](/img/structure/B14463656.png)

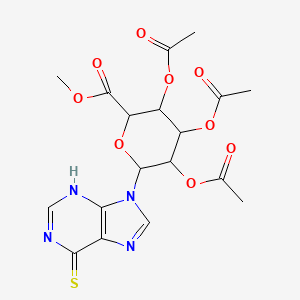
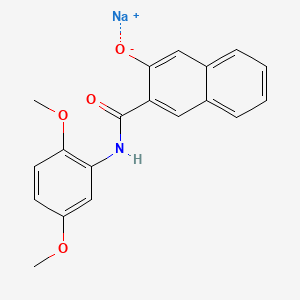
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
